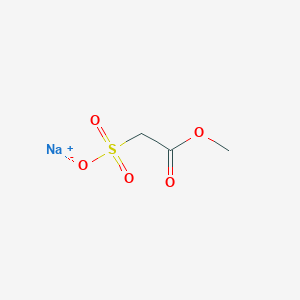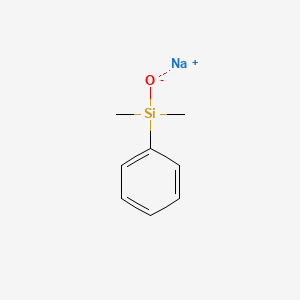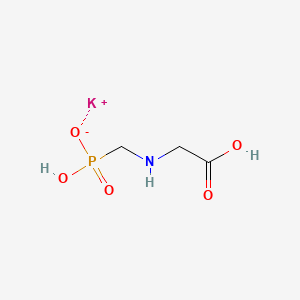![molecular formula C9H12ClN3O B1324622 2-[(3-Chlorophenyl)amino]propanohydrazide CAS No. 1397005-54-7](/img/structure/B1324622.png)
2-[(3-Chlorophenyl)amino]propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Chlorophenyl)amino]propanohydrazide, also known as 2-Chloro-N-(3-chlorophenyl)propanamide, is a synthetic organic compound used in scientific research applications. It is a white crystalline solid that is soluble in water, methanol, and ethanol. This compound is widely used in the synthesis of pharmaceuticals and other compounds, as well as in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
2-[(3-Chlorophenyl)amino]propanohydrazide: is utilized in pharmaceutical research as a high-quality reference standard . Its precise chemical structure and properties make it an excellent candidate for testing and developing new pharmaceutical compounds.
Molecular Modeling
Finally, 2-[(3-Chlorophenyl)amino]propanohydrazide is used in molecular modeling to predict the behavior of similar compounds. Its structure can be used as a template in computational simulations to explore molecular dynamics and interactions.
Propiedades
IUPAC Name |
2-(3-chloroanilino)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6(9(14)13-11)12-8-4-2-3-7(10)5-8/h2-6,12H,11H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNPFZUIQLVUJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NC1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)amino]propanohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)
